Antiproliferative Activity: Target Compound vs. Its Oxime Derivative in Three Human Cancer Lines
When evaluated side-by-side in the same study, 3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one (quinazolinone 2) was inactive against all three tested cell lines, whereas its oxime analog (quinazolinone 4) exhibited IC50 values of 6.55 µM against Jurkat leukemia cells and 12.27 µM against NCI-H226 lung carcinoma cells [1]. This matched-pair comparison directly demonstrates that the ketone-to-oxime transformation within the same phenacyl-quinazolinone scaffold is sufficient to impart measurable yet weak antiproliferative activity where none existed before.
| Evidence Dimension | In vitro antiproliferative IC50 |
|---|---|
| Target Compound Data | Inactive (no IC50 measurable) against NPC-TW01, NCI-H226, Jurkat |
| Comparator Or Baseline | Quinazolinone 4 (oxime derivative): IC50 6.55 µM (Jurkat), 12.27 µM (NCI-H226) |
| Quantified Difference | Delta IC50: >6.55 µM for Jurkat; >12.27 µM for NCI-H226; the target compound showed no measurable activity at any concentration tested |
| Conditions | Cell lines: NPC-TW01 (nasopharyngeal carcinoma), NCI-H226 (lung carcinoma), Jurkat (leukemia); assay type: antiproliferative; reference: Chang et al., J. Chin. Chem. Soc., 2018 |
Why This Matters
The data establish 3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one as an analytically validated negative-control compound for SAR studies, making it valuable for procurement when a demonstrably inactive matched-pair comparator is required to benchmark assay sensitivity.
- [1] Chang, K.-M., Chen, L.-C., Tzeng, C.-C., Lu, Y.-H., Chen, I.-L., Juang, S.-H., & Wang, T.-C. (2018). Synthesis and antiproliferative evaluation of oxime, methyloxime, and amide-containing quinazolinones. Journal of the Chinese Chemical Society, 65(9), 1110-1118. DOI: 10.1002/jccs.201700463. View Source
